molecular formula C20H18ClFN4O2 B2998915 N-(4-chlorophenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide CAS No. 1185167-75-2

N-(4-chlorophenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide

Cat. No.: B2998915
CAS No.: 1185167-75-2
M. Wt: 400.84
InChI Key: NTZOCLDNGYGQTF-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a useful research compound. Its molecular formula is C20H18ClFN4O2 and its molecular weight is 400.84. The purity is usually 95%.
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Scientific Research Applications

Antiviral Properties

N-(4-chlorophenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide derivatives have been explored for their antiviral properties. Research indicates that compounds within this chemical framework have shown activity against influenza A/H3N2 virus, with specific analogues demonstrating potent inhibitory effects. These compounds have been synthesized and evaluated, highlighting the potential of the spirothiazolidinone scaffold for developing new classes of antiviral molecules (Apaydın et al., 2021; Apaydın et al., 2020) Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones; New spirothiazolidinone derivatives: Synthesis and antiviral evaluation.

Antimicrobial Activity

The chemical structure of this compound has been incorporated into derivatives showing promising antimicrobial activities. Studies on related compounds have demonstrated significant efficacy against various bacterial and fungal strains, suggesting the potential for these molecules in addressing microbial resistance and infections (Desai, Dodiya, & Shihora, 2011) A clubbed quinazolinone and 4-thiazolidinone as potential antimicrobial agents.

Antitumor Activities

Compounds related to this compound have been evaluated for their antitumor potential. Research has found that derivatives with specific substitutions exhibit promising antitumor activities, indicating the therapeutic potential of these compounds in cancer treatment strategies (Bodige et al., 2020) Design, Synthesis, Antitubercular and Antibacterial Activities of 1,3,5-Triazinyl Carboxamide Derivatives and In Silico Docking Studies.

Anticonvulsant Effects

Investigations into the structural analogues of this compound have revealed anticonvulsant properties. These studies show that the incorporation of fluorine or trifluoromethyl groups enhances anticonvulsant activity, providing insights into the design of new therapeutic agents for epilepsy and related disorders (Obniska et al., 2006) Synthesis and anticonvulsant activity of new fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives: Part III.

HIV Inhibition

Compounds structurally related to this compound have been found to act as potent noncompetitive allosteric antagonists of the CCR5 receptor, showing significant antiviral effects against HIV-1. This mechanism of action suggests potential applications in the development of HIV treatments (Watson et al., 2005) The CCR5 Receptor-Based Mechanism of Action of 873140, a Potent Allosteric Noncompetitive HIV Entry Inhibitors⃞.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-(3-fluorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN4O2/c21-14-4-6-16(7-5-14)23-19(28)26-10-8-20(9-11-26)24-17(18(27)25-20)13-2-1-3-15(22)12-13/h1-7,12H,8-11H2,(H,23,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZOCLDNGYGQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)F)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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